molecular formula C10H13NO2 B13608883 o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine

o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine

Cat. No.: B13608883
M. Wt: 179.22 g/mol
InChI Key: QBCYGXQTSTYQMB-UHFFFAOYSA-N
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Description

o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine is a chemical compound that features a 2,3-dihydrobenzofuran ring system. This structure is notable for its rigid shape and well-defined spatial arrangement of substituents, which can influence the compound’s biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Cs2CO3-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates . This method offers high chemical yields and diastereoselectivity.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine can undergo various chemical reactions, including:

    Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amines.

Scientific Research Applications

o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine has several scientific research applications:

Mechanism of Action

The mechanism of action of o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The 2,3-dihydrobenzofuran ring system can also interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydrobenzofuran: Shares the same ring system but lacks the hydroxylamine group.

    o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)amine: Similar structure but with an amine group instead of a hydroxylamine group.

Uniqueness

o-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)hydroxylamine is unique due to the presence of both the 2,3-dihydrobenzofuran ring system and the hydroxylamine group. This combination allows for unique chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

O-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]hydroxylamine

InChI

InChI=1S/C10H13NO2/c11-13-6-3-8-1-2-10-9(7-8)4-5-12-10/h1-2,7H,3-6,11H2

InChI Key

QBCYGXQTSTYQMB-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)CCON

Origin of Product

United States

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